molecular formula C11H24ClNO2 B6607849 tert-butyl6-(methylamino)hexanoatehydrochloride CAS No. 2839158-31-3

tert-butyl6-(methylamino)hexanoatehydrochloride

Cat. No.: B6607849
CAS No.: 2839158-31-3
M. Wt: 237.77 g/mol
InChI Key: CDXHTXQISXJCCT-UHFFFAOYSA-N
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Description

tert-Butyl 6-(methylamino)hexanoate hydrochloride is a protected amino acid ester derivative featuring a tert-butyl ester group, a methylamino substituent at the sixth carbon of the hexanoate chain, and a hydrochloride counterion. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for peptide modifications and prodrug development. The tert-butyl group enhances steric protection, improving stability under basic or nucleophilic conditions, while the hydrochloride salt increases solubility in polar solvents .

Properties

IUPAC Name

tert-butyl 6-(methylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHTXQISXJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 6-(methylamino)hexanoate hydrochloride involves several steps. One common method includes the reaction of tert-butyl 6-bromohexanoate with methylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tert-butyl 6-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 6-(methylamino)hexanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme reactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reference
Ethyl 6-(methylamino)hexanoate hydrochloride C₉H₂₀ClNO₂ 209.71 65498-93-3 Ethyl ester; lacks tert-butyl protection
Benzyl 6-aminohexanoate hydrochloride C₁₃H₂₀ClNO₂ 265.76 5515-00-4 Benzyl ester; primary amino group (unmethylated)
(S)-Methyl 6-((tert-butoxycarbonyl)amino)-2-(methylamino)hexanoate hydrochloride C₁₃H₂₇ClN₂O₄ 310.82 2044710-91-8 Boc-protected amino group at C6; methyl ester at C2
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride C₁₅H₃₁ClN₂O₄ 338.88 7750-45-0 Dual Boc protection; amino groups at C2 and C6

Physicochemical Properties

  • tert-Butyl 6-(methylamino)hexanoate hydrochloride: Predicted higher lipophilicity (logP ~1.8) due to the tert-butyl group, enhancing membrane permeability. Hydrochloride salt ensures stability during storage .
  • Ethyl 6-(methylamino)hexanoate hydrochloride: Lower molecular weight (209.71) and logP (~0.9) compared to tert-butyl analog. Higher aqueous solubility but reduced stability under acidic conditions .
  • Benzyl 6-aminohexanoate hydrochloride: Benzyl ester increases aromaticity and molecular weight (265.76). The primary amino group (unmethylated) offers greater reactivity in conjugation reactions .

Stability and Reactivity

  • The tert-butyl group in the target compound resists hydrolysis under basic conditions but is cleaved with strong acids (e.g., TFA), making it ideal for temporary protection in solid-phase peptide synthesis .
  • Ethyl and benzyl esters are more labile; benzyl esters can be removed via hydrogenolysis, while ethyl esters hydrolyze readily under mild acidic/basic conditions .

Challenges and Considerations

  • Purity Specifications : Hydrochloride salts require stringent control of residual solvents and water content (e.g., USP standards specify 97.5–102.5% purity for similar compounds) .
  • Handling : Hygroscopic nature necessitates inert atmosphere storage (2–8°C) to prevent decomposition .

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